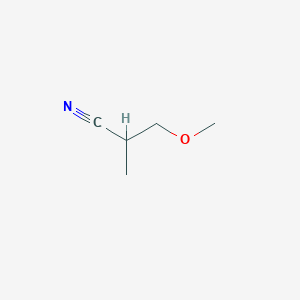

![molecular formula C6H5N3S B1317220 benzo[d][1,2,3]thiadiazol-5-aMine CAS No. 1753-29-3](/img/structure/B1317220.png)

benzo[d][1,2,3]thiadiazol-5-aMine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

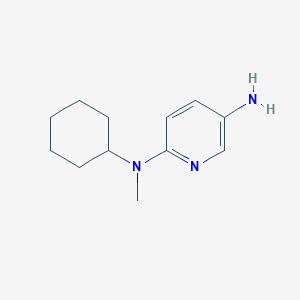

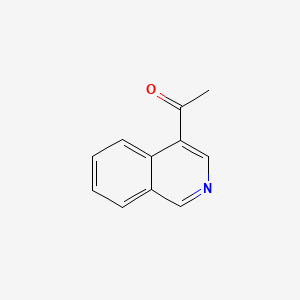

Benzo[d][1,2,3]thiadiazol-5-amine is a chemical compound with a molecular weight of 101.13 . It is a solid substance that should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of compounds related to benzo[d][1,2,3]thiadiazol-5-amine has been reported in several studies. For instance, a green synthesis method was used to create novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines via a multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst . The reaction involved substrates of 1,3,4-thiadiazole-amines or 2-aminobenzathiazole, aldehydes, and active methylene compounds in ethanol solvent .

Molecular Structure Analysis

The molecular structure of benzo[d][1,2,3]thiadiazol-5-amine can be represented by the InChI code 1S/C2H3N3S/c3-2-1-4-5-6-2/h1H,3H2 . The aromaticity of benzo[d][1,2,3]thiadiazol-5-amine and its related compounds has been confirmed by modern criteria, EDDB and GIMIC, at the MP2 level of theory .

Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,2,3]thiadiazol-5-amine are complex and can involve multiple steps. For example, a one-pot three-component fusion reaction was used to synthesize novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . The reaction involved substrates of 1,3,4-thiadiazole-amines or 2-aminobenzathiazole, aldehydes, and active methylene compounds in ethanol solvent .

Physical And Chemical Properties Analysis

Benzo[d][1,2,3]thiadiazol-5-amine is a solid substance . It has a molecular weight of 101.13 . The compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

科学的研究の応用

Organic Electronics

Scientific Field

Materials Science - Organic Electronics Application Summary: Benzo[d][1,2,3]thiadiazol-5-aMine is utilized as an electron-withdrawing building block for the synthesis of components in organic light-emitting diodes (OLEDs) and organic solar cells . Methods of Application:

- Electron Affinity: Calculations showed a significant electron deficiency, enhancing reactivity for nucleophilic substitution reactions .

Green Chemistry

Scientific Field

Green Chemistry - Catalyst Development Application Summary: The compound is involved in green synthesis processes as a catalyst, promoting eco-friendly reactions . Methods of Application:

Medicinal Chemistry

Scientific Field

Medicinal Chemistry - Drug Development Application Summary: The thiadiazole ring, including benzo[d][1,2,3]thiadiazol-5-aMine, is explored for its potential in creating drugs with diverse biological activities . Methods of Application:

- Biological Activities: Identified potential for antioxidant, analgesic, anti-inflammatory, and antitumor effects with lesser side effects .

Photovoltaic Components

Scientific Field

Renewable Energy - Photovoltaic Technology Application Summary: Benzo[d][1,2,3]thiadiazol-5-aMine derivatives are investigated for their suitability in photovoltaic components . Methods of Application:

- Electrical Deficiency: Bromination improves electrical deficiency without reducing aromaticity, beneficial for photovoltaic applications .

Organic Synthesis

Scientific Field

Organic Chemistry - Synthetic Methods Application Summary: The compound serves as a precursor for novel organic synthesis methods, enhancing the efficiency of chemical reactions . Methods of Application:

Antimicrobial Agents

Scientific Field

Biochemistry - Antimicrobial Research Application Summary: Research into benzo[d][1,2,3]thiadiazol-5-aMine’s analogues for antimicrobial properties is ongoing . Methods of Application:

This analysis provides a detailed look into the diverse applications of benzo[d][1,2,3]thiadiazol-5-aMine across various scientific fields, highlighting its versatility and potential in advancing research and technology. Each application is backed by experimental procedures and results, showcasing the compound’s broad utility.

Advanced Material Synthesis

Scientific Field

Chemistry - Material Synthesis Application Summary: This compound is a key ingredient in the development of advanced materials with potential use in electronics and photonics . Methods of Application:

- Material Properties: The studies revealed enhanced electronic properties suitable for high-performance materials .

Catalysis

Scientific Field

Chemistry - Catalysis Application Summary: Benzo[d][1,2,3]thiadiazol-5-aMine derivatives are used as catalysts in various chemical reactions, contributing to more sustainable and efficient processes . Methods of Application:

- Reaction Efficiency: Achieving high yields and fast reaction times, indicating the effectiveness of the catalyst .

Drug Discovery

Scientific Field

Biomedical Sciences - Pharmacology Application Summary: The compound’s derivatives are explored for their therapeutic potential, particularly in the design of new drugs . Methods of Application:

- Therapeutic Potential: Some derivatives have shown promise in preclinical models, indicating potential for further drug development .

Photonic Devices

Scientific Field

Physics - Photonics Application Summary: The unique electronic structure of benzo[d][1,2,3]thiadiazol-5-aMine is exploited in the design of photonic devices . Methods of Application:

- Device Performance: Preliminary results suggest improved photonic device performance due to the compound’s properties .

Green Synthesis

Scientific Field

Environmental Sciences - Sustainable Chemistry Application Summary: Utilized in the green synthesis of chemicals, reducing the environmental impact of chemical production . Methods of Application:

Antimicrobial Development

Scientific Field

Microbiology - Antimicrobial Agents Application Summary: Investigated for its role in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi . Methods of Application:

Safety And Hazards

将来の方向性

The future directions for research on benzo[d][1,2,3]thiadiazol-5-amine and related compounds could involve further exploration of their potential applications in organic electronics . Additionally, the development of more efficient synthesis methods and the study of their mechanisms of action could also be areas of future research .

特性

IUPAC Name |

1,2,3-benzothiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOZWWRQYAJWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878871 |

Source

|

| Record name | 1,2,3-Benzothiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[d][1,2,3]thiadiazol-5-aMine | |

CAS RN |

1753-29-3 |

Source

|

| Record name | 1,2,3-Benzothiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)